
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Mechanism of Action
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide acts as a potent and selective inhibitor of the transcription factor NF-κB, which regulates the expression of genes involved in immune and inflammatory responses. By inhibiting NF-κB, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can suppress the expression of pro-inflammatory cytokines and chemokines, reduce the recruitment of immune cells, and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, suppress the activation of immune cells, and improve tissue damage and repair. In autoimmune disorders, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can inhibit the activation of autoreactive immune cells and reduce the severity of disease symptoms.
Advantages and Limitations for Lab Experiments
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its ability to penetrate cell membranes and target intracellular signaling pathways, and its low toxicity and side effects. However, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide also has some limitations, including its high cost and limited availability, its potential off-target effects, and its variable effects in different disease models.
Future Directions
There are several future directions for the research and development of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide. These include the identification of new targets and pathways for 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, the optimization of its chemical structure and pharmacokinetic properties, the development of more efficient and cost-effective synthesis methods, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesis Methods
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-nitrophenol with 2-methylphenylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxybenzoyl chloride to yield 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide.
Scientific Research Applications
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to reduce the growth and proliferation of cancer cells, suppress inflammation, and ameliorate autoimmune disorders.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)12-9-11(16)7-8-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQULYIBMBBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
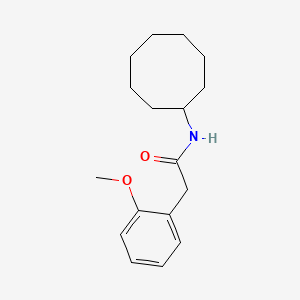
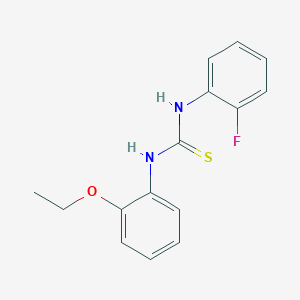
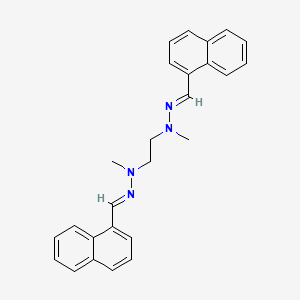
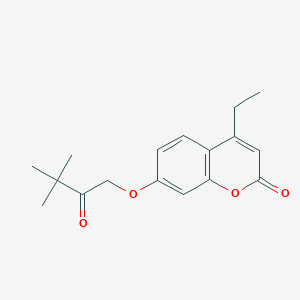
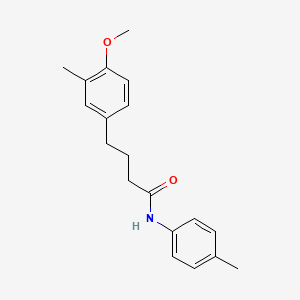
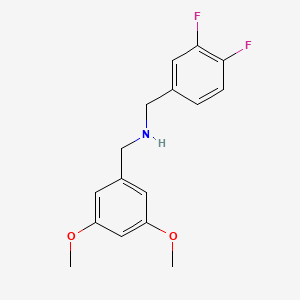
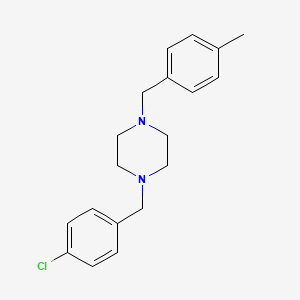
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
